![molecular formula C18H15ClN2O3S B2865426 N-allyl-4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-amine CAS No. 862741-46-6](/img/structure/B2865426.png)
N-allyl-4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-amine
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Description
“N-allyl-4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-amine” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a sulfonyl group attached to a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of different electron density due to the presence of various functional groups, such as the oxazole ring and the sulfonyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the oxazole ring might undergo reactions at the nitrogen or oxygen atom, and the sulfonyl group might react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in different solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Chemical Properties
Research highlights the synthesis of sulfonamide derivatives, demonstrating their potential in creating compounds with antiviral activities and applications in organic synthesis. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showed anti-tobacco mosaic virus activity, emphasizing the methodological advancements in generating compounds with specific biological activities (Zhuo Chen et al., 2010). Additionally, allyl 4-chlorophenyl sulfone has been identified as a versatile linchpin for sequential α-alkylation and cobalt-catalyzed allylic substitution, showcasing its utility in regioselective access to branched allylic substitution products (M. Kojima et al., 2020).
Biological Applications
While the direct biological applications of "N-allyl-4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-amine" are not explicitly mentioned, research on related sulfonamide compounds reveals their significance in medicinal chemistry. For example, sulfonamide derivatives have been explored for their potential antifungal activities, indicating the broader applicability of sulfonamides in addressing biological challenges (A. Arnoldi et al., 2007).
Applications in Organic Synthesis
Studies also delve into the use of sulfonamide compounds in organic synthesis, highlighting their versatility and effectiveness. The development of gold-catalyzed amination of allylic alcohols using sulfonamides as nucleophiles exemplifies the innovative approaches in achieving regioselective synthesis, which could be relevant to the manipulation of "N-allyl-4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-amine" for specific synthetic targets (Xavier Giner et al., 2011).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-phenyl-N-prop-2-enyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-2-12-20-17-18(21-16(24-17)13-6-4-3-5-7-13)25(22,23)15-10-8-14(19)9-11-15/h2-11,20H,1,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTTUFLRINCIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-amine |
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